molecular formula C12H10N2O4 B561433 Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate CAS No. 102993-40-8

Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate

Cat. No. B561433
CAS RN: 102993-40-8
M. Wt: 246.222
InChI Key: RICXKBLSZGYNQO-UHFFFAOYSA-N
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Description

The compound is related to the 7-Nitro-2,1,3-benzoxadiazole derivatives . These derivatives are known for their strong inhibition of glutathione S-transferases (GSTs), enzymes that are overexpressed in many cancer cell lines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds are known to interact with GSTs and form complexes at the C-4 of the benzoxadiazole ring .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of GSTs . These compounds bind to the H-site of GSTs and are conjugated with GSH, forming a complex that is tightly stabilized in the active site of certain GSTs .

Future Directions

The future directions of research on similar compounds involve their potential use as anticancer drugs . These compounds have shown promising results in inhibiting GSTs, which are overexpressed in many cancer cell lines .

properties

IUPAC Name

methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-3-9(15)10(12(16)17-2)7-5-4-6-8-11(7)14-18-13-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXKBLSZGYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC2=NON=C21)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721142
Record name Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102993-40-8
Record name Methyl 2-(2,1,3-benzoxadiazol-4-yl)-3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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